![molecular formula C12H8N2O2 B2802893 N-(3-cyanophenyl)furan-2-carboxamide CAS No. 349644-67-3](/img/structure/B2802893.png)
N-(3-cyanophenyl)furan-2-carboxamide
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Overview
Description
“N-(3-cyanophenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C12H8N2O2 . It is a derivative of furan, a heterocyclic organic compound, and carboxamide . This compound is used for research purposes .
Synthesis Analysis
Furan/thiophene-2-carboxamide derivatives, which include “N-(3-cyanophenyl)furan-2-carboxamide”, are synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis process yields good results and the chemical structures of the derivatives are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “N-(3-cyanophenyl)furan-2-carboxamide” and its derivatives are confirmed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . These methods provide detailed information about the molecular structure of the compound.
Chemical Reactions Analysis
Furan/thiophene-2-carboxamide derivatives, including “N-(3-cyanophenyl)furan-2-carboxamide”, have been tested for their enzyme inhibition effects . These compounds have shown significant activity against enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of N-(3-cyanophenyl)furan-2-carboxamide against both gram-positive and gram-negative bacteria . The compound’s structural features make it a promising candidate for combating microbial resistance.
Other Therapeutic Aspects
Furan derivatives have been investigated for various other therapeutic indications, such as anti-anxiety, anti-parkinsonian, and antihypertensive effects. While direct data on this compound is limited, its furan core suggests potential in these areas.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Biochemical Pathways
Furan derivatives have been shown to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 21220 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Furan/thiophene-2-carboxamide derivatives, including “N-(3-cyanophenyl)furan-2-carboxamide”, show promise in the development of more potent pharmaceutical agents in the future . Their significant enzyme inhibition activity suggests potential applications in the treatment of diseases where these enzymes play a key role .
properties
IUPAC Name |
N-(3-cyanophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDAQWJZCSIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)furan-2-carboxamide |
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